2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride
Description
Historical Development of Benzoxadiazole Research
Benzoxadiazole derivatives first gained attention in the mid-20th century as stable heterocyclic systems with tunable electronic properties. Early work focused on their photophysical characteristics, particularly the relationship between their π-conjugated systems and fluorescence emission profiles. The discovery of 2,1,3-benzoxadiazole (benzofurazan) derivatives in the 1960s marked a pivotal shift, as researchers recognized their potential as electron-deficient aromatic systems for charge-transfer applications.
A critical milestone emerged in 2015 with the development of 4-nitro-2,1,3-benzoxadiazole derivatives as fluorescent sigma receptor probes. This work demonstrated the feasibility of functionalizing the benzoxadiazole core with bioactive moieties while retaining optical properties. Subsequent innovations, such as the copper-catalyzed π-core evolution reported in 2018, enabled direct modification of benzoxadiazoles into complex phenazine scaffolds, significantly broadening their synthetic applicability.
Position of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in Contemporary Chemical Research
The introduction of an aminomethyl group at the 4-position of the benzoxadiazole core confers distinct advantages in molecular design. This modification:
- Enhances solubility in polar solvents through protonation of the amine group
- Provides a reactive site for conjugation with biomolecules or polymeric matrices
- Modifies electron distribution within the heterocyclic system, enabling fine-tuning of optoelectronic properties
Contemporary studies highlight its role in hybrid materials synthesis. For instance, coupling the amine group with carbonyl-containing fluorophores generates push-pull systems with large Stokes shifts, valuable for bioimaging applications. The hydrochloride salt form improves crystallinity and stability, making it preferable for solid-phase synthesis and storage.
Emerging Applications and Scientific Interest
Recent applications span three primary domains:
Table 1: Emerging Applications of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride
The compound’s dual functionality—combining a rigid aromatic core with a reactive amine—facilitates its use in click chemistry platforms. Researchers have successfully conjugated it to azide-bearing biomolecules via copper-catalyzed azide-alkyne cycloaddition, creating targeted imaging agents.
Theoretical Framework for Benzoxadiazole Derivatives Research
The electronic structure of 2,1,3-benzoxadiazole derivatives can be modeled using density functional theory (DFT) calculations. Key theoretical considerations include:
- Aromaticity and Resonance Effects : The benzoxadiazole core exhibits partial aromaticity, with calculated nucleus-independent chemical shift (NICS) values of −8.5 to −10.2 ppm, indicating moderate diatropic ring currents.
- Frontier Molecular Orbitals : Electron-withdrawing oxygen and nitrogen atoms lower the LUMO energy (−2.1 to −2.4 eV), enhancing electron-accepting capacity in charge-transfer complexes.
- Solvatochromic Behavior : Linear solvation energy relationships (LSER) predict strong bathochromic shifts (Δλ = 40–60 nm) in polar aprotic solvents due to stabilized excited-state dipoles.
These theoretical insights guide the rational design of derivatives with tailored properties. For example, substituting the amine group with electron-donating substituents increases HOMO energy levels, narrowing band gaps in optoelectronic materials.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVSBCMRKKMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride typically involves the reaction of 2,1,3-benzoxadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoxadiazole compounds.
Scientific Research Applications
Structure and Composition
The molecular formula of 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride is with a molecular weight of approximately 185.61 g/mol. Its structure features a benzoxadiazole ring, which is known for its diverse reactivity and ability to form complexes with various biological targets.
Medicinal Chemistry
One of the primary applications of 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride is in the development of pharmaceuticals. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study evaluated the efficacy of benzoxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with the benzoxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Biochemical Applications
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition could be beneficial in treating conditions like diabetes and obesity.
Case Study: Glycosidase Inhibition
Research demonstrated that derivatives of 2,1,3-Benzoxadiazol-4-ylmethanamine effectively inhibited specific glycosidases involved in glucose metabolism. The inhibition was quantified using enzyme activity assays, revealing IC50 values that suggest strong inhibitory potential .
Materials Science
In addition to its biological applications, 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride has been explored for use in materials science, particularly in the development of luminescent materials and sensors.
Case Study: Luminescent Properties
A study focused on synthesizing luminescent polymers incorporating benzoxadiazole derivatives. These materials exhibited strong fluorescence under UV light, making them suitable for applications in optoelectronics and sensor technology .
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in various imaging techniques and assays. The molecular pathways involved include the excitation of electrons and the subsequent emission of light as the electrons return to their ground state.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions between 2,1,3-benzoxadiazol-4-ylmethanamine hydrochloride and analogous compounds:
Key Observations:
Heterocycle Variability: Benzoxadiazole (target compound) vs. Benzodioxole (): Lacks nitrogen atoms, reducing hydrogen-bonding capacity but improving membrane permeability due to lipophilic oxygen atoms. Oxadiazole (): Known for metabolic stability and bioisosteric replacement of esters or amides in drug design.
Ethylamine () vs. methanamine (target compound): Longer chains may enhance binding to flexible protein pockets.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in complex matrices?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for quantifying similar benzoxadiazole derivatives. Optimal separation requires mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) and detection wavelengths near 254 nm, adjusted based on the compound’s UV absorption profile. Column selection (C18 or phenyl-hexyl phases) should prioritize resolution of analytes from excipients or degradation products .
- Validation : Ensure method validation per ICH guidelines, including linearity (5–100 µg/mL), precision (RSD <2%), and recovery (95–105%) using spiked samples.
Q. How can the structural integrity of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride be confirmed during synthesis?
- Spectroscopic Analysis :
- NMR : Compare H and C NMR spectra with reference data. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the methanamine hydrochloride group (δ 3.2–3.8 ppm for CH, δ 2.5–3.0 ppm for NH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula (CHNO·HCl).
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic data when analyzing degradation products of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride?
- Root Cause Analysis :
- Degradation Pathways : Hydrolysis of the benzoxadiazole ring under acidic/alkaline conditions may yield 4-aminophenol derivatives. Use LC-MS/MS to identify unknown peaks and correlate with forced degradation studies (e.g., 0.1N HCl/NaOH at 60°C for 24 hours) .
- Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion experiments. Use matrix-matched calibration curves to correct biases.
Q. What experimental design strategies optimize the synthesis yield of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride?
- Factorial Design : Apply a 2 factorial approach to assess variables (e.g., reaction temperature, molar ratio of precursors, catalyst concentration). For example:
- Factors : Temperature (60–100°C), stoichiometry (1:1.2–1:1.5 amine:benzoxadiazole), solvent polarity (DMF vs. THF).
- Response : Yield (%) and purity (HPLC area%). Identify critical factors via ANOVA and optimize using response surface methodology .
Q. How can computational chemistry predict the reactivity of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in nucleophilic substitution reactions?
- In Silico Modeling :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites (e.g., the methanamine group’s nucleophilic nitrogen).
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics. Compare activation energies for proposed pathways to prioritize synthetic routes .
Q. What protocols ensure stability of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in aqueous solutions for long-term studies?
- Stability-Indicating Methods :
- Storage Conditions : Prepare stock solutions in degassed, pH 4.5 acetate buffer and store at −80°C in amber vials to minimize photodegradation and hydrolysis.
- Monitoring : Use UPLC-PDA at intervals (0, 1, 3, 6 months) to track degradation (e.g., loss of parent compound >5% indicates instability). Include antioxidant agents (0.01% BHT) if oxidation is observed .
Tables for Key Parameters
Table 1 : HPLC Method Optimization Parameters
| Parameter | Optimal Value | Reference |
|---|---|---|
| Column | C18, 250 × 4.6 mm | |
| Mobile Phase | Acetonitrile:Buffer (30:70) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm |
Table 2 : Stability Study Conditions
| Condition | Test Duration | Degradation Limit |
|---|---|---|
| 40°C/75% RH | 6 months | ≤5% impurity |
| Light (ICH Q1B) | 1.2 million lux·hr | ≤3% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
